7-Epi Paclitaxel
Overview
Description
7-Epi Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. Paclitaxel is a natural product isolated from the bark of the Pacific yew tree (Taxus brevifolia). This compound is one of the many related compounds that can be formed under certain conditions, such as exposure to light . This compound shares a similar structure to Paclitaxel but differs in the configuration of the hydroxyl group at the C-7 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi Paclitaxel typically involves the semi-synthesis from naturally occurring Paclitaxel. The process begins with the isolation of Paclitaxel from the bark of the Pacific yew tree. The isolated Paclitaxel is then subjected to specific reaction conditions that induce the epimerization at the C-7 position, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar route to that of Paclitaxel. The primary source remains the extraction from yew trees, followed by chemical modification. Advances in biotechnology have also explored the use of endophytic fungi and fermentation processes to produce Paclitaxel and its derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Epi Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the ketone groups within the structure.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
7-Epi Paclitaxel has several scientific research applications, including:
Mechanism of Action
7-Epi Paclitaxel exerts its effects by stabilizing microtubules, similar to Paclitaxel. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: A semi-synthetic derivative with similar mechanisms of action.
Cabazitaxel: Another semi-synthetic derivative used in cancer treatment.
10-Deacetylbaccatin III: A precursor in the semi-synthesis of Paclitaxel and its derivatives.
Uniqueness of 7-Epi Paclitaxel: this compound is unique due to its specific epimerization at the C-7 position, which can influence its biological activity and pharmacokinetics. This structural difference may result in variations in its efficacy and toxicity profile compared to other similar compounds .
Properties
IUPAC Name |
[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860480 | |
Record name | 4,10-Bis(acetyloxy)-13-[(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608129-32-4 | |
Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, labeled with carbon-13, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608129-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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